(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol
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Overview
Description
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is a chiral alcohol compound with a unique structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyloxan-4-one and a suitable chiral auxiliary.
Reaction Conditions: The key step involves the reduction of the ketone group to form the alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalytic hydrogenation processes to reduce the ketone group efficiently.
Automation: Implementing automated systems for continuous production and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: TsCl, SOCl2, or PBr3.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand stereochemistry and enzyme specificity.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds with chiral centers.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(2,2-Dimethyloxan-4-yl)ethanol: A similar compound with a different carbon chain length.
2-(2,2-Dimethyloxan-4-yl)propan-2-ol: A compound with a different substitution pattern on the propanol chain.
Uniqueness
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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